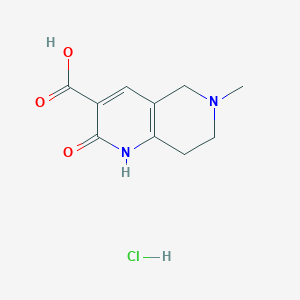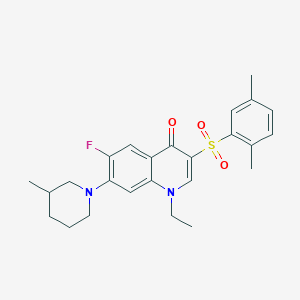
3-((2,5-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((2,5-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C25H29FN2O3S and its molecular weight is 456.58. The purity is usually 95%.
BenchChem offers high-quality 3-((2,5-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2,5-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymerization and Material Science Applications
- Utilization in Polymer Synthesis : Quinolone drugs have been incorporated as monomers into polyurethane backbones, demonstrating the potential of quinolone structures in material science. A study by Yang and Santerre (2001) highlighted the successful polymerization of norfloxacin with diisocyanatododecane and polycaprolactone diol, leading to drug-polymer chains with higher molecular weight and degradable segments. This opens avenues for the design of novel materials with integrated drug release functionalities (Yang & Santerre, 2001).
Synthesis and Chemical Reactions
Novel Synthesis Approaches : Research on the synthesis of quinolone and related compounds is extensive, highlighting their versatility and potential for creating novel chemical entities. For instance, Hashimoto et al. (2007) reported on the synthesis of a potent broad-spectrum antibacterial isothiazoloquinolone, emphasizing the ability to create compounds effective against resistant bacteria through sophisticated synthetic routes (Hashimoto et al., 2007).
Chemical Properties and Modifications : Studies like that by Didenko et al. (2015) explore the synthesis of 2-substituted quinoxalines, demonstrating the chemical flexibility and potential for modification inherent in quinolone structures. This research underlines the capacity for generating a wide array of derivatives with potential applications in various fields, including chemical sensors, fluorescent markers, and more (Didenko et al., 2015).
Antimicrobial and Antitumor Applications
- Antimicrobial and Antitumor Potential : Beyond their well-known use as antibiotics, quinolones and their derivatives are explored for their antimicrobial and potential antitumor activities. Research like that of McCarroll et al. (2007) delves into the synthesis of compounds with a quinol pharmacophore showing selective inhibition of cancer cell lines. This indicates the broader therapeutic potential of quinolone derivatives beyond their antimicrobial use (McCarroll et al., 2007).
Advanced Material Applications
- Fuel Cell Applications : The synthesis and properties of sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups for fuel-cell applications, as studied by Bae, Miyatake, and Watanabe (2009), illustrate the role of quinolone derivatives in the development of high-performance materials for energy applications. Their work on sulfonated block copolymers demonstrates the potential of quinolone-related structures in enhancing proton conductivity and mechanical properties of membranes for fuel cells (Bae, Miyatake, & Watanabe, 2009).
properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-5-27-15-24(32(30,31)23-11-16(2)8-9-18(23)4)25(29)19-12-20(26)22(13-21(19)27)28-10-6-7-17(3)14-28/h8-9,11-13,15,17H,5-7,10,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMPEIKZJXWJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,5-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

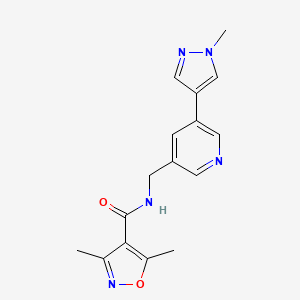
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-pentoxybenzamide](/img/structure/B2967494.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2967496.png)
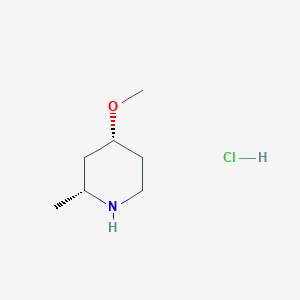
![2-[4-(Chloromethyl)phenyl]acetonitrile](/img/structure/B2967498.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2967500.png)

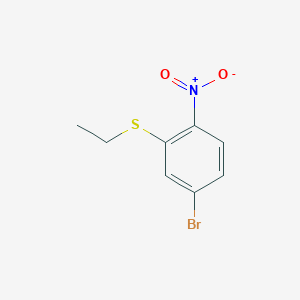
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2967505.png)
![N-(Cyclopent-1-en-1-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2967506.png)
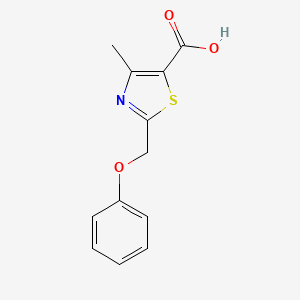
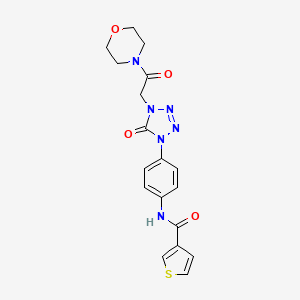
![4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate](/img/structure/B2967513.png)
